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Compound of Interest

Compound Name: 3-amino-N,4-dimethylbenzamide

Cat. No.: B1280178 Get Quote

In-Depth Technical Guide: 3-amino-N,4-
dimethylbenzamide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-amino-N,4-dimethylbenzamide,

including its chemical properties, a plausible synthetic route, and a discussion of its potential

applications based on structurally similar compounds. While specific biological activity and

detailed experimental protocols for this exact molecule are not extensively documented in

publicly available literature, this guide extrapolates likely characteristics and methodologies to

support further research and development.

Core Molecular Data
3-amino-N,4-dimethylbenzamide is an aromatic amide with the following key identifiers and

properties.
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Property Value Source

Molecular Formula C₉H₁₂N₂O

Molecular Weight 164.20 g/mol

CAS Number 54884-19-4

Canonical SMILES
CC1=C(C=C(C=C1)C(=O)NC)

N

InChI Key
NXFCCUBWWTWZGE-

UHFFFAOYSA-N

Physical Form Solid (predicted)

Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for 3-amino-N,4-dimethylbenzamide
is not readily available. However, based on established organic chemistry principles and

synthesis routes for analogous compounds, a logical two-step synthetic pathway can be

proposed. This pathway starts from the commercially available precursor, 4-methyl-3-

nitrobenzoic acid.

Plausible Synthetic Pathway
The synthesis can be logically divided into two primary stages:

Amide Formation: Conversion of the carboxylic acid group of 4-methyl-3-nitrobenzoic acid to

an N-methylamide.

Nitro Group Reduction: Reduction of the nitro group to a primary amine to yield the final

product.
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4-Methyl-3-nitrobenzoic Acid

1. SOCl₂ or (COCl)₂
2. Methylamine (CH₃NH₂)

N,4-Dimethyl-3-nitrobenzamide

Amidation

Reducing Agent
(e.g., Fe/HCl, SnCl₂/HCl, or H₂/Pd-C)

3-amino-N,4-dimethylbenzamide

Reduction

Click to download full resolution via product page

Caption: Plausible two-step synthesis of 3-amino-N,4-dimethylbenzamide.

Experimental Protocol: A General Approach
The following protocols are generalized procedures for the key transformations in the proposed

synthesis. Researchers should optimize these conditions for the specific substrate.

Step 1: Synthesis of N,4-Dimethyl-3-nitrobenzamide (Amidation)

This procedure involves the conversion of the starting carboxylic acid to a more reactive acid

chloride, followed by amidation.
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Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere

(e.g., nitrogen or argon), suspend 4-methyl-3-nitrobenzoic acid in a dry, non-protic solvent

such as dichloromethane (DCM) or toluene. Add a catalytic amount of N,N-

dimethylformamide (DMF).

Slowly add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl

chloride, to the suspension at room temperature.

Heat the reaction mixture to reflux and monitor the reaction's progress by thin-layer

chromatography (TLC) until the starting material is consumed.

Once the reaction is complete, cool the mixture and remove the solvent and excess

chlorinating agent under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl

chloride. This intermediate is often used immediately in the next step without further

purification.

Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM. Cool the

solution in an ice bath.

Slowly add a solution of methylamine (e.g., a 2M solution in THF or an aqueous solution) to

the stirred acid chloride solution. An excess of methylamine is typically used to react with the

acid chloride and to neutralize the HCl byproduct.

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the

completion of the reaction.

Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel.

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting

crude N,4-dimethyl-3-nitrobenzamide can be purified by recrystallization or column

chromatography.

Step 2: Synthesis of 3-amino-N,4-dimethylbenzamide (Nitro Reduction)

Several methods are effective for the reduction of aromatic nitro groups. The choice of reagent

can depend on the scale of the reaction and the presence of other functional groups.
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Method A: Metal/Acid Reduction (e.g., Tin(II) Chloride)

Dissolve the N,4-dimethyl-3-nitrobenzamide intermediate in a solvent such as ethanol.

Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric

acid.

Heat the mixture to reflux and monitor by TLC.

Upon completion, cool the reaction and carefully neutralize the excess acid by the slow

addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide

solution until the pH is basic.

Extract the product into an organic solvent like ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the crude product.

Method B: Catalytic Hydrogenation

Dissolve the nitro-intermediate in a suitable solvent (e.g., ethanol, methanol, or ethyl

acetate).

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator)

and stir vigorously at room temperature.

Monitor the reaction until the uptake of hydrogen ceases or TLC analysis shows

completion.

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the product.

Potential Applications and Biological Relevance
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While there is a lack of specific data for 3-amino-N,4-dimethylbenzamide, the structurally

related compound, 3-amino-4-methylbenzamide, is noted as a useful research chemical and an

important intermediate for the synthesis of pharmaceutical APIs and dyes.[1] It has also been

identified as a useful starting material for the preparation of heteroaryl compounds that act as

ERK1/ERK2 inhibitors, which are relevant in cancer research.[2]

The benzamide scaffold is a common feature in many biologically active molecules and

approved drugs.[3] The presence and relative positions of the amino, methyl, and N-

methylamide substituents on the benzene ring of 3-amino-N,4-dimethylbenzamide could

make it a candidate for investigation in several areas of drug discovery, including but not limited

to:

Kinase Inhibition: As seen with similar structures, this compound could be explored as a

potential inhibitor of various protein kinases involved in cell signaling pathways related to

cancer and other diseases.

Enzyme Inhibition: The aminobenzamide structure is a known pharmacophore for other

enzyme classes.

Building Block for Complex Molecules: It can serve as a versatile starting material for the

synthesis of more complex molecules with potential therapeutic value.

Further research, including in vitro screening and biological assays, is necessary to determine

the specific biological activity and potential therapeutic applications of 3-amino-N,4-
dimethylbenzamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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